molecular formula C11H12N4OS B8559868 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine

4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine

Cat. No.: B8559868
M. Wt: 248.31 g/mol
InChI Key: PPWUCKRMGMQETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine is a complex organic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a benzene ring substituted with diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methylsulfanyl group. The benzene ring is then functionalized with diamine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The diamine groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
  • 2-Chloro-4-(2-methylsulfanyl-pyrimidin-4-yloxy)-phenylamine

Uniqueness

4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a methylsulfanyl group and a benzene ring with diamine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)oxybenzene-1,2-diamine

InChI

InChI=1S/C11H12N4OS/c1-17-11-14-5-4-10(15-11)16-7-2-3-8(12)9(13)6-7/h2-6H,12-13H2,1H3

InChI Key

PPWUCKRMGMQETG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3,4-Dinitro-phenoxy)-2-methylsulfanyl-pyrimidine (Step A, 1.0 g, 3.2 mmol, 1.0 eq.) was dissolved in MeOH (10 mL) and the atmosphere was replaced by argon. A catalytic amount of 10% Pd/C was added and the argon was replaced by a H2 atmosphere. The mixture was hydrogenated for 2 h at RT at 60 psi using a Parr hydrogenation apparatus. More Pd/C was added and the mixture was hydrogenated for another 4 h at 60 psi. The Pd/C was removed by filtration. The crude aniline was purified using column chromatography (0-100% EtOAc in hexanes) to give 4-(2-methylsulfanyl-pyrimidin-4-yloxy)-benzene-1,2-diamine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.